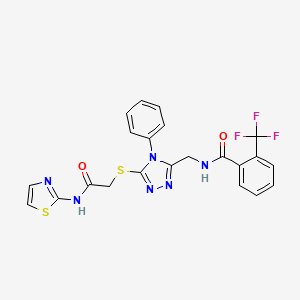

![molecular formula C23H22N2O2S B2561616 3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689755-73-5](/img/no-structure.png)

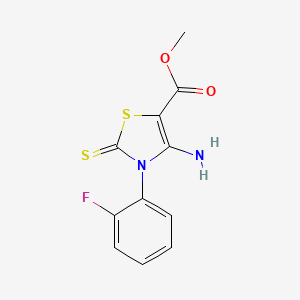

3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound’s name suggests it’s a thieno[2,3-d]pyrimidine derivative. Thieno[2,3-d]pyrimidines are a class of compounds containing a pyrimidine ring fused to a thiophene ring. They have been studied for their potential biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction, followed by the introduction of the thiophene ring. The benzyl and methyl groups would likely be introduced through substitution reactions.Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight.Chemical Reactions Analysis

The chemical reactivity of the compound can be studied using various techniques like IR spectroscopy and UV-Vis spectroscopy. These techniques can provide information about the types of chemical reactions the compound can undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques.科学研究应用

Antitumor Activity

The synthesis of certain thieno[2,3-d]pyrimidines has been shown to yield compounds with significant antitumor activity. For example, compounds synthesized along similar lines have demonstrated potent lipid-soluble inhibition of mammalian dihydrofolate reductase, showing significant activity against specific carcinomas in animal models. This suggests potential applications in cancer therapy, targeting the inhibition of enzymes crucial for DNA synthesis in rapidly dividing tumor cells (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980).

Hormone Receptor Antagonism

Another area of application involves the development of non-peptide antagonists for hormone receptors, such as the human luteinizing hormone-releasing hormone (LHRH) receptor. Thieno[2,3-d]pyrimidine derivatives have been identified as highly potent and orally bioavailable LHRH receptor antagonists. This highlights their potential use in treating sex-hormone-dependent diseases, offering a new class of therapeutic agents that could address conditions like prostate cancer, endometriosis, and uterine fibroids (S. Sasaki, N. Cho, Y. Nara, M. Harada, S. Endo, N. Suzuki, S. Furuya, M. Fujino, 2003).

Fluorescence and Optical Properties

Research into thieno[2,3-d]pyrimidine derivatives has also revealed compounds with novel solid-state fluorescence properties, which could have applications in materials science, particularly in the development of fluorescent probes and optical materials. Such compounds can serve as the basis for designing fluorescence-based sensors, optical limiters, and other photonic devices (Kenichirou Yokota, Masayori Hagimori, Naoko Mizuyama, Yasuhisa Nishimura, H. Fujito, Yasuhiro Shigemitsu, Y. Tominaga, 2012).

安全和危害

The safety and hazards associated with the compound can be determined through toxicological studies. This could involve studying the compound’s effects on cells and organisms, and determining its LD50 value.

未来方向

Future research on the compound could involve studying its potential uses, such as its potential as a pharmaceutical drug or its use in materials science.

属性

CAS 编号 |

689755-73-5 |

|---|---|

产品名称 |

3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C23H22N2O2S |

分子量 |

390.5 |

IUPAC 名称 |

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H22N2O2S/c1-15-9-11-19(12-10-15)14-25-22-20(16(2)17(3)28-22)21(26)24(23(25)27)13-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3 |

InChI 键 |

VBPDMVSYMDTJCW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CC4=CC=CC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

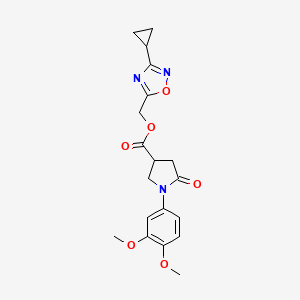

![ethyl 4-({[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2561533.png)

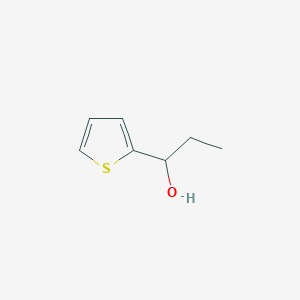

![2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2561538.png)

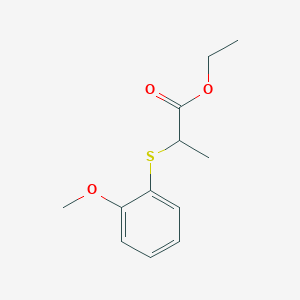

![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)

![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2561548.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2561549.png)

![2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2561550.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2561551.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)